molecular formula C18H18BrF3N2 B3558061 1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3558061
M. Wt: 399.2 g/mol
InChI Key: SVKBEXZCXQQCNW-UHFFFAOYSA-N
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Description

“1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms. The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . The compound also contains a bromobenzyl group, which is a benzyl group with a bromine atom attached .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is part of the broader field of radical trifluoromethylation .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The piperazine ring provides a basic nitrogen atom that can participate in hydrogen bonding and ionic interactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive groups. The trifluoromethyl group can undergo various reactions, including radical trifluoromethylation . The bromobenzyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. The presence of the trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound . The piperazine ring can influence the basicity and hydrogen bonding properties .

Safety and Hazards

The safety and hazards associated with “1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” would depend on the specific compound and its intended use. It is known that some piperazine derivatives have mild stimulant effects and hallucinogenic properties . Proper safety measures should be taken when handling and using such compounds.

Future Directions

The future directions for research on “1-(3-bromobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” could include further exploration of its synthesis, reactivity, and potential applications. The trifluoromethyl group is of increasing interest in pharmaceuticals, agrochemicals, and materials, and new methods for its incorporation into organic compounds are being developed . The piperazine ring is a common feature in many drugs, and understanding its interactions with biological targets could lead to the development of new therapeutic agents .

properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF3N2/c19-16-5-1-3-14(11-16)13-23-7-9-24(10-8-23)17-6-2-4-15(12-17)18(20,21)22/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKBEXZCXQQCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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